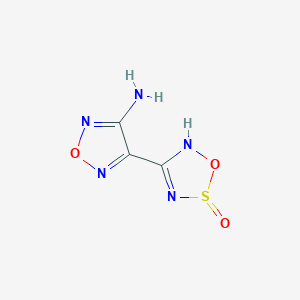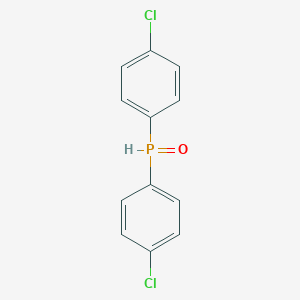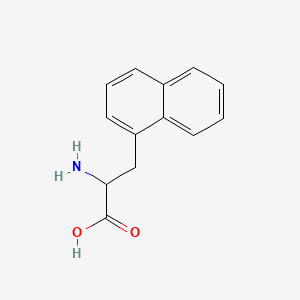
2-(3,4-Dimethoxybenzoyl)furan
Descripción general
Descripción
2-(3,4-Dimethoxybenzoyl)furan is an organic compound belonging to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 3,4-dimethoxybenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxybenzoyl)furan typically involves the acylation of furan with 3,4-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
Furan+3,4-Dimethoxybenzoyl chlorideAlCl3this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the furan ring or the benzoyl group can be further functionalized using various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, alkanes
Substitution: Halogenated, nitrated, or sulfonated derivatives
Aplicaciones Científicas De Investigación
2-(3,4-Dimethoxybenzoyl)furan has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use in developing new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is being investigated for its role in drug discovery and development.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dimethoxybenzoyl)furan and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, disrupting essential metabolic pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
- 2-(2,4-Dimethoxybenzoyl)furan
- 2-(3,4-Dimethoxyphenyl)furan
- 2-(3,4-Dimethoxybenzyl)furan
Comparison: 2-(3,4-Dimethoxybenzoyl)furan is unique due to the presence of both the furan ring and the 3,4-dimethoxybenzoyl group. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the 3,4-dimethoxy substitution pattern on the benzoyl group can influence the compound’s reactivity and biological activity, making it a valuable scaffold for drug development and organic synthesis.
Propiedades
IUPAC Name |
(3,4-dimethoxyphenyl)-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-15-10-6-5-9(8-12(10)16-2)13(14)11-4-3-7-17-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJQJHJSIZVERE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B7762831.png)







![(2E)-2-[(4-bromoanilino)methylidene]-1-benzothiophen-3-one](/img/structure/B7762888.png)
![4-(2-ethoxyphenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B7762895.png)
